(NE)-N-[2-(benzotriazol-1-yl)-1-phenylethylidene]hydroxylamine
Description
The compound "(NE)-N-[2-(benzotriazol-1-yl)-1-phenylethylidene]hydroxylamine" is a hydroxylamine derivative featuring a benzotriazole moiety linked to a phenylethylidene backbone. Its structure combines a hydroxylamine functional group (-NHOH) with a benzotriazole ring, a fused heterocycle known for UV absorption and stabilizing properties in polymers .
Properties
Molecular Formula |
C14H12N4O |
|---|---|
Molecular Weight |
252.27 g/mol |
IUPAC Name |
(NE)-N-[2-(benzotriazol-1-yl)-1-phenylethylidene]hydroxylamine |
InChI |
InChI=1S/C14H12N4O/c19-16-13(11-6-2-1-3-7-11)10-18-14-9-5-4-8-12(14)15-17-18/h1-9,19H,10H2/b16-13- |
InChI Key |
CVCQLQGHGWRYIN-SSZFMOIBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N\O)/CN2C3=CC=CC=C3N=N2 |
Canonical SMILES |
C1=CC=C(C=C1)C(=NO)CN2C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-N-[2-(benzotriazol-1-yl)-1-phenylethylidene]hydroxylamine typically involves the reaction of benzotriazole with a suitable phenylethylidene precursor under specific conditions. One common method involves the use of 1H-benzotriazole as a starting material, which is reacted with a phenylethylidene derivative in the presence of a base to form the desired compound . The reaction conditions often include moderate temperatures and the use of solvents such as dimethylformamide or acetonitrile.
Industrial Production Methods
Industrial production of benzotriazole derivatives, including (NE)-N-[2-(benzotriazol-1-yl)-1-phenylethylidene]hydroxylamine, typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of these reactions is facilitated by the stability and availability of the starting materials, as well as the robustness of the reaction conditions .
Chemical Reactions Analysis
Types of Reactions
(NE)-N-[2-(benzotriazol-1-yl)-1-phenylethylidene]hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzotriazole moiety can participate in substitution reactions, where the benzotriazole ring acts as a leaving group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and bases such as sodium hydroxide. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound .
Scientific Research Applications
(NE)-N-[2-(benzotriazol-1-yl)-1-phenylethylidene]hydroxylamine has several scientific research applications:
Chemistry: It is used as a synthetic intermediate in the preparation of other complex molecules.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of (NE)-N-[2-(benzotriazol-1-yl)-1-phenylethylidene]hydroxylamine involves its interaction with specific molecular targets. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with enzymes and receptors, leading to various biological effects . These interactions can modulate the activity of enzymes and receptors, influencing cellular pathways and processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
(E)-N-[2-(1H-imidazol-2-yl)-1-phenylethylidene]hydroxylamine ( )
- Key Difference : Replaces benzotriazole with an imidazole ring.
- Implications: Imidazole is a smaller, non-fused heterocycle with basic properties due to its lone pair on N3. This may enhance bioavailability compared to benzotriazole, which is bulkier and less basic.
- Applications : Imidazole derivatives are often bioactive, targeting enzymes or receptors (e.g., antifungal agents).
Benzimidazole Derivatives ( )
- Example : 2-(1H-benzimidazol-2-yl)ethylamine.
- Key Difference : Features a benzimidazole core (fused benzene and imidazole) instead of benzotriazole.
- Implications : Benzimidazole’s planar structure facilitates π-π stacking in biological systems, enhancing binding to proteins. However, benzotriazole’s triazole ring may improve photostability and metal coordination.
(±)-N[α-methyl-3,4-(methylenedioxy)phenethyl]hydroxylamine ( )
- Key Difference : Contains a methylenedioxy-substituted phenyl group instead of benzotriazole.
- The absence of a heterocycle reduces steric hindrance but limits UV-protective properties.
Key Research Findings
- Benzotriazole Advantage : The benzotriazole moiety enhances UV stability compared to imidazole or benzimidazole derivatives, making the target compound suitable for industrial applications (e.g., polymer additives) .
- Synthetic Challenges : Introducing benzotriazole requires specialized reagents (e.g., benzotriazole-containing aldehydes/ketones), increasing synthesis complexity compared to simpler hydroxylamine derivatives .
Biological Activity
The compound (NE)-N-[2-(benzotriazol-1-yl)-1-phenylethylidene]hydroxylamine, also referred to as benzotriazole derivatives, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure
The compound features a hydroxylamine functional group linked to a benzotriazole moiety, which is known for its biological versatility. The general structure can be represented as follows:
This configuration allows for various interactions with biological targets, making it a subject of interest in drug discovery.
Antiparasitic Activity
Benzotriazole derivatives have shown promising antiparasitic properties. For instance, studies indicate that compounds with a benzotriazole scaffold exhibit significant activity against Entamoeba histolytica, outperforming traditional treatments such as metronidazole in certain assays .
| Compound | Target Organism | IC50 (μg/mL) | Reference |
|---|---|---|---|
| Benzotriazole Derivative | Entamoeba histolytica | 25 | |
| Metronidazole | Entamoeba histolytica | 50 |
Antimicrobial Properties
Benzotriazole derivatives have also been evaluated for their antimicrobial activities. Research has demonstrated that these compounds can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Antioxidant Activity
In addition to antimicrobial properties, (NE)-N-[2-(benzotriazol-1-yl)-1-phenylethylidene]hydroxylamine has been reported to exhibit antioxidant activity. This is particularly relevant in the context of oxidative stress-related diseases. The compound's ability to scavenge free radicals has been quantified through various assays, showing a significant reduction in oxidative damage in cellular models.
Study 1: Antiparasitic Efficacy
In a controlled study, a series of benzotriazole derivatives were tested against Trypanosoma cruzi, the causative agent of Chagas disease. The results indicated that certain derivatives achieved up to 95% mortality in trypomastigote forms at concentrations as low as 50 μg/mL, demonstrating enhanced efficacy compared to standard treatments .
Study 2: Antimicrobial Assessment
Another study focused on the antimicrobial properties of benzotriazole derivatives against multi-drug resistant strains of Staphylococcus aureus. The findings revealed that these compounds inhibited bacterial growth at concentrations significantly lower than those required for traditional antibiotics, suggesting their potential as novel antimicrobial agents .
The biological activity of (NE)-N-[2-(benzotriazol-1-yl)-1-phenylethylidene]hydroxylamine is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound acts as an inhibitor for various enzymes involved in metabolic pathways in pathogens.
- Membrane Disruption : It alters the integrity of microbial cell membranes, leading to increased permeability and eventual cell death.
- Radical Scavenging : Its antioxidant properties help mitigate oxidative stress by neutralizing free radicals.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
